STING agonist-4 -

STING agonist-4

Catalog Number: EVT-267563
CAS Number:
Molecular Formula: C34H38N12O4
Molecular Weight: 678.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
diABZI STING agonist-2 is an agonist of stimulator of interferon genes (STING). It binds to STING with an apparent Kd value of 1.6 nM. It is selective for STING over the acute phase reactant orosomucoid 1 (ORM1; apparent Kd = 79 nM). diABZI STING agonist-2 increases phosphorylation of interferon regulatory factor 3 (IRF3) and STING in human peripheral blood mononuclear cells (PBMCs). It also induces secretion of IFN-β from PBMCs (EC50 = 3.1 µM).
diABZI STING agonist-2 is a novel potent and selective STING agonist, dose-dependentally inducing phosphorylation of IRF3 and secretion of IFN-β, promoting production of IFN-γ-induced protein 10 (IP-10), IL-6 and TNFα.

2',3'-cyclic GMP-AMP (cGAMP)

    Compound Description: 2',3'-cyclic GMP-AMP (cGAMP) is an endogenous cyclic dinucleotide (CDN) that acts as a potent STING agonist [, , , , ]. It plays a crucial role in the innate immune response by activating the STING pathway, leading to the production of type I interferons and other proinflammatory cytokines. cGAMP is naturally produced in response to the presence of cytosolic DNA, acting as a danger signal to trigger immune activation.

    Relevance: cGAMP serves as a structural basis for many synthetic STING agonists. Researchers often design and synthesize cGAMP analogs or derivatives with improved properties like stability, potency, and delivery []. These analogs aim to mimic the activity of cGAMP while overcoming limitations such as susceptibility to degradation. "STING agonist-4" could potentially refer to one such synthetic analog inspired by the structure of cGAMP.

DMXAA (5,6-dimethylxanthenone-4-acetic acid)

    Compound Description: DMXAA is a small-molecule compound that exhibits mouse-selective STING agonist activity [, , ]. It has shown potent antitumor effects in murine models by activating the STING pathway. Despite its efficacy in mice, DMXAA fails to activate human STING, limiting its clinical translation.

    Relevance: DMXAA represents a distinct structural class of STING agonists compared to cyclic dinucleotides like cGAMP [, ]. "STING agonist-4" could potentially belong to a class of non-nucleotide STING agonists inspired by DMXAA, aiming to achieve potent STING activation in humans while maintaining a favorable safety profile.

3',3'-c-Di(2'F,2'dAMP)

    Compound Description: This compound is a synthetic cyclic dinucleotide analog designed to activate STING []. It incorporates fluorine atoms in its structure, potentially influencing its binding affinity and activity compared to natural CDNs like cGAMP. The research highlights the synthesis and evaluation of phosphoester and phosphorothioate prodrugs of 3',3'-c-di(2'F,2'dAMP) to improve cellular uptake and activity.

MSA-2

    Compound Description: MSA-2 is a novel, orally available, small-molecule STING agonist with potent antitumor activity []. Unlike previous STING agonists that required intratumoral administration, MSA-2 can be given orally, offering greater convenience and broader clinical applicability. This compound works by binding to STING as a noncovalent dimer, inducing a “closed-lid” conformation similar to the natural ligand, cGAMP.

E7766

    Compound Description: E7766 is a macrocycle-bridged STING agonist (MBSA) with potent pan-genotypic activity []. It is designed by introducing a transannular macrocyclic bridge between the nucleic acid bases of a cyclic dinucleotide, locking it into a bioactive U-shaped conformation. This modification enhances potency and broadens activity against various human STING variants.

Overview

STING agonist-4, also known as ADU-S100 or dithio-[Rp,Rp]-cyclic-[A(2ʹ-,5ʹ-]p A(3ʹ-,5ʹ-)p, is a synthetic compound that activates the stimulator of interferon genes pathway. This pathway plays a crucial role in the innate immune response, particularly in cancer immunotherapy. By stimulating the production of type I interferons and other cytokines, STING agonist-4 has the potential to enhance antitumor immunity and convert "cold" tumors into "hot" tumors that are more responsive to immunotherapy .

Source and Classification

STING agonist-4 is classified under cyclic dinucleotide analogs, which mimic natural cyclic dinucleotides that activate the STING pathway. It was developed through collaborative efforts between Aduro Biotech and the University of California, with significant research indicating its efficacy in inducing immune responses against various tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of STING agonist-4 involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of cyclic dinucleotide precursors.
  2. Chemical Reactions: The process typically employs phosphoramidite chemistry to construct the cyclic structure, followed by oxidation to form the dithio linkage.
  3. Purification: After synthesis, purification methods such as high-performance liquid chromatography (HPLC) are used to isolate the desired product from byproducts and unreacted materials.

Technical details reveal that the compound exhibits a binding affinity for human STING in the nanomolar range, with a dissociation constant (KD) around 70 nM .

Molecular Structure Analysis

Structure and Data

The molecular structure of STING agonist-4 features a cyclic dinucleotide backbone with a dithio modification that enhances its stability and bioactivity. Key structural characteristics include:

  • Cyclic Backbone: The cyclic structure is essential for mimicking natural STING ligands.
  • Dithio Linkage: This modification improves serum stability compared to other STING agonists.

The molecular formula is C18H24N4O10P2S2, and its molecular weight is approximately 550.42 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

STING agonist-4 undergoes several chemical reactions during its activation process:

  1. Binding to STING: Upon administration, it binds to the transmembrane domain of STING, triggering conformational changes.
  2. Activation of Downstream Signaling: This binding activates TANK-binding kinase 1 (TBK1), leading to phosphorylation of interferon regulatory factor 3 (IRF3) and subsequent transcription of type I interferons.

These reactions are critical for initiating an immune response against tumors .

Mechanism of Action

Process and Data

The mechanism of action for STING agonist-4 involves several steps:

  1. Activation: The compound binds to the ligand-binding domain of STING.
  2. Translocation: Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus.
  3. Polymerization: This translocation leads to polymerization of STING, which recruits TBK1.
  4. Cytokine Production: TBK1 activation induces IRF3 phosphorylation, resulting in type I interferon production and other inflammatory mediators.

This cascade not only enhances antitumor immunity but also recruits immune cells such as T cells and natural killer cells to the tumor site .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

STING agonist-4 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous buffers at physiological pH, which is critical for its therapeutic application.
  • Stability: The dithio modification contributes to increased stability against hydrolysis compared to other cyclic dinucleotides.
  • Bioactivity: Demonstrates potent bioactivity with effective concentrations in the low nanomolar range for inducing interferon production in vitro .
Applications

Scientific Uses

STING agonist-4 has significant applications in cancer immunotherapy:

  • Cancer Treatment: It has been shown to inhibit tumor growth in various preclinical models by enhancing immune responses .
  • Combination Therapies: Research indicates that combining STING agonists with other therapies, such as immune checkpoint inhibitors or radiotherapy, can improve treatment outcomes .
  • Clinical Trials: Numerous clinical trials are ongoing to evaluate its efficacy across different cancer types, highlighting its potential as a novel therapeutic agent .
Introduction to the cGAS-STING Pathway and STING Agonists

Evolutionary Conservation of the cGAS-STING Signaling Axis

The cGAS-STING pathway represents an ancient defense mechanism evolutionarily conserved across >600 million years of metazoan development. Found in organisms ranging from sea anemones to mammals, this pathway functions as a universal cytosolic DNA surveillance system. The structural core of STING proteins—particularly the C-terminal ligand-binding domain (LBD)—retains high homology across species, facilitating dimerization upon ligand engagement. This domain features a conserved V-shaped pocket that recognizes cyclic dinucleotides (CDNs) like endogenous 2'3'-cGAMP, synthesized by cyclic GMP-AMP synthase (cGAS) upon cytosolic DNA detection [1] [9].

Notably, STING activation mechanisms exhibit species-specific adaptations. Human STING (hSTING) requires palmitoylation at Cys88/91 for Golgi translocation and downstream signaling, whereas murine analogs display divergent post-translational regulation. Such differences underscore the challenge in translating agonist efficacy from preclinical models to humans. STING agonist-4, a synthetic dimeric amidobenzimidazole (diABZI), was engineered to overcome species-specific limitations by exploiting conserved structural motifs in the STING LBD [7] [9].

Role of STING in Innate Immunity and Cytosolic DNA Sensing

STING operates as a central hub in innate immunity by converting cytosolic DNA detection into multifaceted immune responses. Its activation cascade involves:

  • DNA Sensing & Signal Initiation: Cytosolic double-stranded DNA (dsDNA) from pathogens, mitochondrial stress, or genomic instability triggers cGAS to synthesize 2'3'-cGAMP. This second messenger binds STING's LBD, inducing conformational changes that liberate STING from ER retention proteins like STIM1 [1] [6].
  • Oligomerization & Trafficking: Activated STING forms higher-order oligomers (tetramers) and translocates to the Golgi via COPII vesicles. This transition requires palmitoylation and enables TBK1 recruitment, which phosphorylates IRF3 and NF-κB to drive interferon and cytokine production [1] [4].
  • Immunomodulatory Output: STING signaling reprograms the tumor immune microenvironment (TIME) by:
  • Enhancing dendritic cell (DC) maturation and antigen cross-presentation to CD8⁺ T cells
  • Polarizing macrophages toward antitumor phenotypes
  • Inducing NK cell cytotoxicity [3] [10].

Table 2: STING Agonist-4: Key Chemical and Functional Properties

PropertyDetailBiological Significance
Chemical StructureDimeric amidobenzimidazole (diABZI)Enhanced STING binding vs. monomeric ABZIs
Molecular Weight678.74 g/molOptimizes membrane permeability
CAS Registry2138300-40-8Unique compound identifier
Binding Affinity (IC₅₀)20 nM18-fold > potency than natural cGAMP
MechanismSTING dimer stabilizationInduces open-lid conformation; Prolonged signal
Downstream EffectsIRF3 phosphorylation; IFN-β, IL-6, TNF-α ↑Potent immunostimulation

Non-canonical STING functions extend beyond interferon responses. STING agonist-4 modulates metabolic reprogramming in cancer cells by disrupting mitochondrial lipid metabolism, leading to polyunsaturated fatty acid (PUFA) accumulation and mtDNA release—a process amplifying cGAS-STING activation [4]. Furthermore, ubiquitination critically regulates pathway dynamics; E3 ligases like TRIM56 enhance STING activity via K63-linked ubiquitination, while RNF5 promotes K48-linked degradation to limit inflammation [6]. STING agonist-4’s sustained activation may exploit these regulatory nodes to prolong antitumor immunity.

STING Agonists: Classification and Therapeutic Potential

STING agonists are broadly categorized into two classes:

Natural Cyclic Dinucleotides (CDNs)

Endogenous 2'3'-cGAMP and bacterial CDNs (e.g., c-di-GMP) are the prototypical STING ligands. They induce a "closed-lid" STING conformation that sterically hinders exogenous modifications, limiting their utility as drug scaffolds. CDNs exhibit poor pharmacokinetics due to rapid hydrolysis by ectonucleotidases and low cellular uptake [7] [9].

Synthetic Non-Nucleotide Agonists

Amidobenzimidazole (ABZI) derivatives represent the most therapeutically advanced non-nucleotide agonists. STING agonist-4 (diABZI-4) exemplifies this class with critical innovations:

  • Dimeric Design: Two symmetry-related ABZI units connected via a flexible linker enable bivalent STING binding, increasing affinity (IC₅₀ = 20 nM) and stabilizing active oligomers [2] [7].
  • Open-Lid Conformation: Unlike CDNs, STING agonist-4 maintains STING in an "open-lid" state, exposing modification sites for antigen conjugation. This property enables its use in ER-targeted vaccine platforms like SABER (STING Agonist-Based ER-targeting molecules) [7].
  • Chemical Tunability: The 7-position benzimidazole moiety permits side-chain modifications (e.g., maleimide or piperazine groups) without disrupting STING binding—enabling covalent antigen coupling or solubility enhancements [7].

STING agonist-4 potently enhances antigen cross-presentation by DCs. When conjugated to model antigens like ovalbumin (OVA₂₅₀–₂₆₄), it achieves 3-fold greater MHC-I epitope presentation versus unconjugated agonist/antigen mixtures. This stems from: (1) ER-directed antigen delivery via STING trafficking, and (2) formation of STING-signaling "microreactors" that cluster antigen-processing machinery [7]. Such features position STING agonist-4 as a cornerstone for next-generation cancer vaccines targeting neoantigens.

Clinically, STING agonists face delivery challenges including hydrophilicity, rapid clearance, and offtarget inflammation. Nanoformulations and covalent protein conjugates (e.g., exoSTING) are advancing to overcome these barriers. Over 15 STING agonists are in clinical trials, though STING agonist-4 remains preclinical [9]. Its future applications may span:

  • Cancer immunotherapy (neoadjuvant/combination regimes)
  • Antiviral vaccine adjuvants
  • Reversal of tumor microenvironment immunosuppression

Properties

Product Name

STING agonist-4

IUPAC Name

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide

Molecular Formula

C34H38N12O4

Molecular Weight

678.7 g/mol

InChI

InChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50)

InChI Key

ICZSAXDKFXTSGL-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N

Solubility

Soluble in DMSO

Synonyms

diABZI STING agonist-2

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.